REACTION_SMILES
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[Br:17][CH2:18][C:19](=[O:20])[O:21][CH2:22][CH3:23].[Br:24][CH2:25][CH2:26][CH2:27][CH3:28].[P:1]([O:2][CH2:3][CH2:4][CH2:5][CH3:6])([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[P:1]([O:2][CH2:3][CH2:4][CH2:5][CH3:6])(=[O:7])([O:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:18][C:19](=[O:20])[O:21][CH2:22][CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOP(OCCCC)OCCCC
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Name
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Type
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product
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Smiles
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CCCCOP(=O)(CC(=O)OCC)OCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |